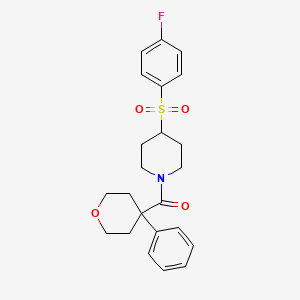
(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C23H26FNO4S and its molecular weight is 431.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24FN3O3S with a molecular weight of approximately 397.48 g/mol. The structural components include a piperidine ring, a sulfonyl group, and a tetrahydro-pyran moiety, which contribute to its biological activity.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition is crucial for therapeutic effects in conditions such as glaucoma and Alzheimer's disease.
- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound exhibit antioxidant activity, which may protect cells from oxidative stress and related diseases .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting nitric oxide (NO) production in macrophages, indicating its possible application in treating inflammatory diseases .
Pharmacological Applications
The compound has been evaluated for various pharmacological activities:
- Antimicrobial Activity : Research indicates that similar compounds with piperidine structures demonstrate antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus.
- Anticancer Activity : Some studies have reported that piperidine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .
Case Studies
-
Antioxidant Activity Evaluation :
A study conducted on related compounds demonstrated significant antioxidant activity without cytotoxicity in MTT assays, highlighting the potential of these compounds in therapeutic applications against oxidative stress-related diseases . -
Enzyme Inhibition Studies :
In vitro assays revealed that the synthesized derivatives of piperidine exhibited strong inhibitory effects on acetylcholinesterase and urease enzymes, which are relevant for conditions like Alzheimer's disease and urinary infections respectively . -
Anti-inflammatory Research :
A study focusing on the anti-inflammatory properties showed that the compound effectively inhibited LPS-induced NO secretion in RAW264.7 macrophages, indicating its potential application in treating inflammatory disorders .
Summary of Biological Activities
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4S/c24-19-6-8-20(9-7-19)30(27,28)21-10-14-25(15-11-21)22(26)23(12-16-29-17-13-23)18-4-2-1-3-5-18/h1-9,21H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCLAAHSZZZISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














